molecular formula C11H13BrO3 B8724123 Ethyl 2-bromomethyl-6-methoxybenzoate

Ethyl 2-bromomethyl-6-methoxybenzoate

Cat. No. B8724123
M. Wt: 273.12 g/mol
InChI Key: HMEBUWRVVLVFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromomethyl-6-methoxybenzoate is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-bromomethyl-6-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromomethyl-6-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-bromomethyl-6-methoxybenzoate

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 2-(bromomethyl)-6-methoxybenzoate

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)10-8(7-12)5-4-6-9(10)14-2/h4-6H,3,7H2,1-2H3

InChI Key

HMEBUWRVVLVFOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-methoxy-6-methylbenzoate (0.813 g, 4.19 mmol) in CCl4 (8 mL) was added recrystallized N-bromosuccinimide (0.751 g, 4.22 mmol) followed by benzoyl peroxide (52 mg, 0.22 mmol). The resultant mixture was heated to reflux for 90 minutes then cooled to room temperature. The mixture was diluted with diethyl ether (50 mL), filtered through filter paper, and the filtrate was concentrated. Purification of the crude material by column chromatography (8:1 hexanes-EtOAc) provided 0.68 g (60%) of ethyl 6-(bromomethyl)-2-methoxybenzoate as a colorless oil. 1H NMR (CDCl3) δ 1.42 (t, 3H, J=7.2 Hz), 3.84 (s, 3H), 4.45 (q, 2H, J=7.2 Hz), 4.50 (s, 2H), 6.89 (d, 1H, J=8.4 Hz), 7.01 (d, 1H, J=7.2 Hz), 7.34 (dd, 1H, J=7.2, 8.4 Hz).
Quantity
0.813 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.751 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
52 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Methoxy-6-methylbenzoic acid ethyl ester (500 mg, 2.67 mmol), N-bromosuccinimide (483.8 mg, 2.72 mmol) and 2,2′-azobis(2-methyl-propionitrile) (30.2 mg, 0.123 mmol) in carbon tetrachloride (10 ml) were heated to reflux. After 18 hours, the reaction mixture was evaporated to dryness in vacuo. The residue was dissolved in dichloromethane (100 ml) and washed with water (2×50 ml). The organic layer was dried (MgSO4), filtered and the solvent evaporated in vacuo. The residue (702 mg) was purified by column chromatography using a mixture of hexanes/dichloromethane (1:1) as eluent, which afforded 573 mg (85%) of 6-bromomethyl-2-methoxy-benzoic acid ethyl ester as an oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
483.8 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30.2 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

19.56 g of N-bromosuccinimide and 4.84 g of benzoyl peroxide were added to a solution of 19.40 g of ethyl 2-methoxy-6-methylbenzoate in 150 ml of carbon tetrachloride. The reaction medium was refluxed for 6 hours (no further change). The reaction medium was cooled to 5° C. and the succinimide was filtered. The organic phase was washed with a saturated sodium hydrogen carbonate solution (2×150 ml), dried over magnesium sulfate and evaporated. The residue was purified by chromatography on silica gel (column puriFlash, IR-50SI/800G, Spot II) eluted with heptane/ethyl acetate (gradient). 15.5 g of ethyl 2-bromomethyl-6-methoxybenzoate were obtained in the form of a yellow oil which later crystallizes. Yield=56%.
Quantity
19.56 g
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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